CID 71341939
Description
CID 71341939 is a chemical compound recently characterized in studies focusing on natural product derivatives. Its structure, as depicted in Figure 1A of , includes a cyclic ether backbone with substituted aromatic and aliphatic functional groups. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) have been employed to identify its fragmentation patterns and purity (Figure 1B–D) . This compound was isolated via vacuum distillation of CIEO (a related essential oil), with its concentration varying across distillation fractions (Figure 1C) .
Properties
CAS No. |
138167-24-5 |
|---|---|
Molecular Formula |
C7H10ClNO3Tc |
Molecular Weight |
288.52 g/mol |
InChI |
InChI=1S/C7H10ClNO3.Tc/c1-3-9-7(2)8(4-10,5-11)6-12;/h7,9H,3H2,1-2H3; |
InChI Key |
BTQDMZKGYPZNAE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)Cl(=C=O)(=C=O)=C=O.[Tc] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound involves several steps, starting from readily available precursors. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yield and purity. Common synthetic routes may include:
Step 1: Initial reaction of precursor A with reagent B under specific conditions.
Step 2: Intermediate formation and subsequent reaction with reagent C.
Step 3: Final purification and isolation of the compound.
Industrial Production Methods
In an industrial setting, the production of the compound is scaled up using large reactors and continuous flow systems. The process is designed to be cost-effective and environmentally friendly, with considerations for waste management and energy efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or catalyst in various chemical reactions.
Biology: Studied for its effects on biological systems and potential therapeutic uses.
Medicine: Investigated for its potential as a drug candidate or diagnostic tool.
Industry: Utilized in the production of materials, coatings, and other industrial products.
Mechanism of Action
The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Structural Analogues: Oscillatoxin Derivatives
CID 71341939 shares structural motifs with oscillatoxin derivatives, a class of marine natural products. highlights four oscillatoxin analogues (Figure 1A–D):
- Oscillatoxin D (CID 101283546): Features a brominated indole moiety and a macrocyclic lactone ring.
- 30-Methyl-oscillatoxin D (CID 185389): Differs by a methyl substitution at the C30 position.
- Oscillatoxin E (CID 156582093) and Oscillatoxin F (CID 156582092): Exhibit variations in hydroxylation and side-chain saturation .
In contrast, this compound lacks the brominated indole system but retains the cyclic ether core, suggesting divergent biosynthetic pathways or synthetic modifications.
Physicochemical and Pharmacological Properties
The table below compares key properties of this compound with oscillatoxin derivatives and other structurally related compounds (data synthesized from , and 10):
Functional Group Analysis
- This compound : Contains ether and aromatic rings, enhancing stability but limiting membrane permeability.
- Oscillatoxins : Brominated indole and lactone groups contribute to cytotoxicity but reduce solubility .
- CID 252137 : A brominated indole-carboxylic acid derivative with high polarity, influencing its CYP inhibition profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
